methyl 2-[4-[(Z)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-chloro-6-methoxyphenoxy]acetate
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Overview
Description
Methyl 2-[4-[(Z)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-chloro-6-methoxyphenoxy]acetate is a complex organic compound that features a benzimidazole moiety. Benzimidazoles are known for their diverse biological activities and are often used as pharmacophores in medicinal chemistry
Preparation Methods
The synthesis of methyl 2-[4-[(Z)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-chloro-6-methoxyphenoxy]acetate involves multiple steps. The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with formic acid or other aldehydes Industrial production methods may utilize microwave-assisted synthesis to enhance yield and reduce reaction times .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed on the cyano group to yield amines.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium methoxide for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 2-[4-[(Z)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-chloro-6-methoxyphenoxy]acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating parasitic diseases and other health conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to various enzymes and receptors, disrupting their normal function . This can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells. The exact pathways involved depend on the specific biological context.
Comparison with Similar Compounds
Similar compounds include other benzimidazole derivatives such as:
Albendazole: Used as an anthelmintic agent.
Omeprazole: A proton pump inhibitor used to treat acid-related disorders.
Thiabendazole: Another anthelmintic agent with a similar structure.
Methyl 2-[4-[(Z)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-chloro-6-methoxyphenoxy]acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 2-[4-[(Z)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-chloro-6-methoxyphenoxy]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O4/c1-26-17-9-12(8-14(21)19(17)28-11-18(25)27-2)7-13(10-22)20-23-15-5-3-4-6-16(15)24-20/h3-9H,11H2,1-2H3,(H,23,24)/b13-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBOLGONTOSLACO-QPEQYQDCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C(C#N)C2=NC3=CC=CC=C3N2)Cl)OCC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C(/C#N)\C2=NC3=CC=CC=C3N2)Cl)OCC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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